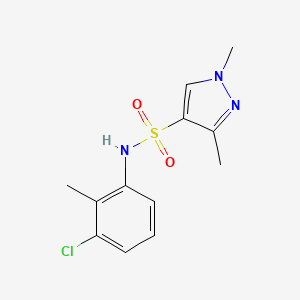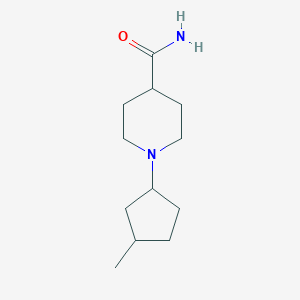![molecular formula C18H15BrN2OS B6055661 5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one, commonly known as BBIT, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBIT is a member of the thiazole family, which is known for its diverse biological activities.
Wirkmechanismus
BBIT exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. BBIT also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, BBIT inhibits protein tyrosine phosphatase 1B by binding to its active site, which leads to the activation of insulin signaling pathways.
Biochemical and Physiological Effects:
BBIT has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. BBIT also induces the production of reactive oxygen species in cancer cells, which leads to oxidative stress and apoptosis. Additionally, BBIT improves insulin sensitivity by activating insulin signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
BBIT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BBIT is also highly soluble in organic solvents, which makes it easy to use in various assays. However, BBIT has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous environments. Additionally, BBIT has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of BBIT. One potential direction is the development of BBIT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the study of BBIT as a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, the study of BBIT as a potential anticancer agent is an area of active research. Further studies are also needed to determine the safety and toxicity of BBIT in vivo.
Synthesemethoden
BBIT can be synthesized through a multi-step reaction process. The starting materials for the synthesis are 2,3-dimethylaniline and 4-bromobenzaldehyde. The reaction involves the condensation of these two compounds to form an intermediate, which is then cyclized with thioacetamide to produce BBIT. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBIT has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. BBIT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BBIT has been found to be a potent inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANUBJMKTXYQA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)
![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)

